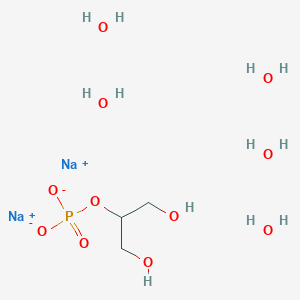

Sodium 2-glycerophosphate pentahydrate

描述

胞苷-3'-单磷酸是一种在各种生物过程中起着至关重要作用的核苷酸。它由胞嘧啶碱基、核糖和连接到核糖3'位的磷酸基团组成。 这种化合物存在于RNA分子中,并参与核酸的合成和调控 .

准备方法

合成路线和反应条件: 胞苷-3'-单磷酸可以通过各种化学和酶促方法合成。 一种常见的方法是在低温下,通常在-15°C至-5°C之间,使用氧氯化磷或其他磷酸化试剂对胞苷进行磷酸化 . 然后用冰水淬灭反应,然后进行水解并用卤代烷烃萃取 . 分离有机相,结晶和纯化产物 .

工业生产方法: 在工业环境中,胞苷-3'-单磷酸的生产通常涉及模仿天然生物合成途径的多酶系统 . 与传统的化学合成方法相比,这些方法更环保、更高效,因为它们减少了对多个保护和脱保护步骤的需求 .

化学反应分析

科学研究应用

Biochemical Applications

Phosphatase Inhibition

Sodium 2-glycerophosphate pentahydrate serves as a phosphatase inhibitor , which is crucial in various biochemical assays. By inhibiting phosphatases, it helps maintain phosphate levels in biological systems, facilitating the study of phosphate-dependent processes .

Bone Mineralization

This compound is recognized for its role in promoting bone matrix mineralization . It acts by delivering phosphate ions to osteoblasts, which are essential for bone formation. This property is particularly beneficial in studies related to osteoporosis and bone regeneration .

Tissue Engineering

Hydrogel Development

Sodium 2-glycerophosphate is extensively used in the development of hydrogels and scaffolds for tissue engineering. These hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation. Its ability to modulate the physical properties of hydrogels makes it a valuable component in creating injectable scaffolds for regenerative medicine .

Case Study: Injectable Nucleus Pulposus

A notable application is its use in constructing injectable hydrogels for the nucleus pulposus (NP) of intervertebral discs. In a study, sodium 2-glycerophosphate was incorporated into chitosan-based hydrogels to enhance their mechanical properties and biocompatibility, showing promise for spinal disc regeneration .

Nutritional Supplementation

Phosphate Source

this compound is utilized as a source of inorganic phosphate in clinical settings, particularly in total parenteral nutrition (TPN) . It helps prevent hypophosphatemia by providing necessary phosphate levels when patients cannot consume food orally .

Experimental Applications

Cell Culture Medium Supplementation

In laboratory settings, sodium 2-glycerophosphate is added to cell culture media to enhance mineralization processes during in vitro studies. It has been shown to modulate metabolic activities of bone cells effectively, making it a critical additive for experiments focused on bone biology .

作用机制

相似化合物的比较

生物活性

Sodium 2-glycerophosphate pentahydrate, commonly known as sodium β-glycerophosphate pentahydrate, is a compound that has garnered attention in various biomedical applications due to its biological activities. This article explores its role as a phosphatase inhibitor, its effects on bone mineralization, and its applications in tissue engineering and cell growth.

- Chemical Formula : C₃H₇O₆PNa₂ · 5H₂O

- Molecular Weight : 306.11 g/mol

- CAS Number : 13408-09-8

- Solubility : Soluble in water

1. Phosphatase Inhibition

Sodium 2-glycerophosphate acts as a phosphatase inhibitor , which is crucial in various biochemical pathways. By inhibiting phosphatases, it helps maintain phosphate levels within biological systems, which is essential for numerous cellular functions including energy metabolism and signal transduction .

2. Bone Matrix Mineralization

One of the primary biological activities of sodium 2-glycerophosphate is its ability to promote bone matrix mineralization . It serves as a source of phosphate ions, which are critical for osteoblast function and bone formation. Research indicates that sodium β-glycerophosphate enhances the mineralization process in vitro by modulating the metabolic activity of bone cells .

3. Tissue Engineering Applications

Sodium 2-glycerophosphate is widely utilized in the development of hydrogels and scaffolds for tissue engineering. Its ability to provide phosphate ions facilitates the creation of environments conducive to cell growth and differentiation. For instance, it has been used to prepare thermo-sensitive chitosan hydrogels that serve as scaffolds for injectable nucleus pulposus in intervertebral disc regeneration .

Study on Bone Density Improvement

A clinical study by Mazouri et al. demonstrated that sodium glycerophosphate supplementation improved bone density in preterm infants. This study highlighted the compound's potential benefits in pediatric populations requiring enhanced mineralization due to developmental challenges .

Phosphate Bioavailability Comparison

In a randomized controlled trial comparing sodium glycerophosphate with inorganic phosphate in parenteral nutrition, researchers found no significant difference in serum phosphate levels between the two groups. However, sodium glycerophosphate showed a higher bioavailability of phosphate, suggesting its efficacy as a phosphorus source in clinical settings .

Applications Summary Table

| Application Area | Description |

|---|---|

| Phosphatase Inhibition | Maintains phosphate levels; crucial for cellular functions |

| Bone Mineralization | Promotes osteoblast activity; enhances bone matrix formation |

| Tissue Engineering | Used in hydrogels and scaffolds; supports cell growth and differentiation |

| Parenteral Nutrition | Serves as a phosphorus supplement; improves bioavailability compared to traditional inorganic sources |

属性

IUPAC Name |

disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUISUYOHQFQH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H17Na2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158536 | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13408-09-8, 154804-51-0 | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154804-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-GLYCEROPHOSPHATE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JIY5MMX0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。